propanedinitrile CAS No. 647839-90-5](/img/structure/B12609867.png)
[(6-Nitropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Nitropyridin-2-yl)methylpropanedinitrile is a complex organic compound that features a nitropyridine moiety and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitropyridin-2-yl)methylpropanedinitrile typically involves multiple steps. One common method starts with the nitration of pyridine to form 6-nitropyridine. This is followed by a nucleophilic substitution reaction where the nitropyridine is reacted with a suitable alkylating agent to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Nitropyridin-2-yl)methylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
(6-Nitropyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (6-Nitropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Nitropyridin-2-yl)methylpropanedinitrile
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- 6-Methyl-3-nitropyridin-2-ol
Uniqueness
(6-Nitropyridin-2-yl)methylpropanedinitrile is unique due to the specific positioning of the nitro and trifluoropropyl groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
647839-90-5 |
|---|---|
Molecular Formula |
C12H9F3N4O2 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-[(6-nitropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)5-4-11(7-16,8-17)6-9-2-1-3-10(18-9)19(20)21/h1-3H,4-6H2 |
InChI Key |
OTWMKHHUYXABKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
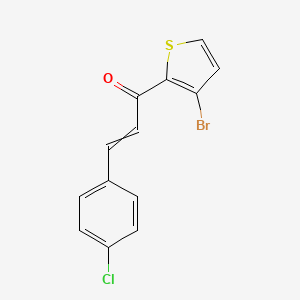
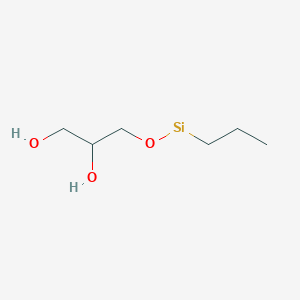
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)

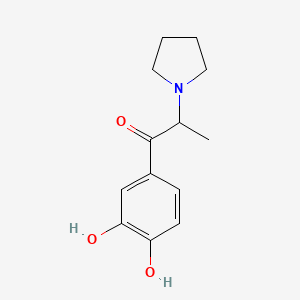
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
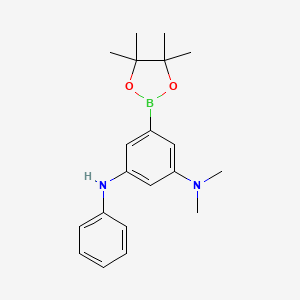
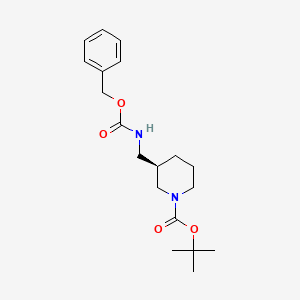

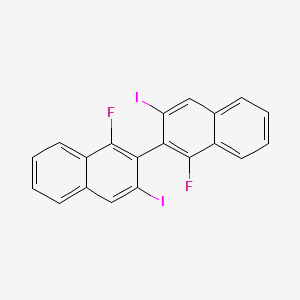
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
